5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744445
InChI: InChI=1S/C8H10BrNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2
SMILES:
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole

CAS No.:

Cat. No.: VC17744445

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole -

Specification

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
IUPAC Name 5-(bromomethyl)-2-cyclobutyl-1,3-oxazole
Standard InChI InChI=1S/C8H10BrNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2
Standard InChI Key NVUZLBVHHWSEAR-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=NC=C(O2)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole consists of an oxazole ring (C3H3NO\text{C}_3\text{H}_3\text{NO}) substituted with a bromomethyl group (CH2Br\text{CH}_2\text{Br}) at position 5 and a cyclobutyl ring at position 2 . The cyclobutyl group introduces steric bulk, while the bromomethyl moiety enhances electrophilicity, making the compound reactive toward nucleophilic substitution.

Key Structural Data:

PropertyValueSource
Molecular FormulaC8H10BrNO\text{C}_8\text{H}_{10}\text{BrNO}
Molecular Weight216.07 g/mol
SMILES NotationC1CC(C1)C2=NC=C(O2)CBr\text{C1CC(C1)C2=NC=C(O2)CBr}
InChIKeyNVUZLBVHHWSEAR-UHFFFAOYSA-N

The three-dimensional conformation, as predicted by PubChem , reveals a planar oxazole ring with the cyclobutyl group adopting a puckered geometry. This steric arrangement influences intermolecular interactions and solubility.

Synthesis and Optimization

Bromomethylation of Oxazole Precursors

The synthesis of 5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole typically involves bromomethylation of a preformed oxazole derivative. Source outlines a method using paraformaldehyde (HCHO\text{HCHO}) and hydrobromic acid (HBr\text{HBr}) in acetic acid (CH3COOH\text{CH}_3\text{COOH}) under reflux conditions:

Precursor Oxazole+HCHO+HBrCH3COOH5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole\text{Precursor Oxazole} + \text{HCHO} + \text{HBr} \xrightarrow{\text{CH}_3\text{COOH}} \text{5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole}

Yields are optimized by controlling reaction time (6–12 hours) and temperature (80–100°C). Advanced techniques like microwave-assisted synthesis or continuous flow reactors may enhance efficiency.

Comparative Analysis with Chloro Analogues

The chloromethyl analogue, 5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole (C8H10ClNO\text{C}_8\text{H}_{10}\text{ClNO}), shares a similar synthesis pathway but employs hydrochloric acid (HCl\text{HCl}) instead of HBr\text{HBr}. The bromo derivative’s higher molecular weight (216.07 vs. 171.62 g/mol) and greater leaving-group ability make it more reactive in substitution reactions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group (CH2Br\text{CH}_2\text{Br}) acts as an electrophilic site, enabling reactions with nucleophiles like amines, thiols, and alkoxides. For example:

5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole+NH35-(Aminomethyl)-2-cyclobutyl-1,3-oxazole+HBr\text{5-(Bromomethyl)-2-cyclobutyl-1,3-oxazole} + \text{NH}_3 \rightarrow \text{5-(Aminomethyl)-2-cyclobutyl-1,3-oxazole} + \text{HBr}

Such reactions are pivotal in medicinal chemistry for introducing functional groups that modulate bioactivity .

Oxidation and Reduction

The oxazole ring is resistant to oxidation, but the cyclobutyl group can undergo ring-opening under strong acidic conditions. Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the oxazole to a thiazolidine derivative, though this pathway remains underexplored.

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